molecular formula C11H14ClN3OS B13800010 N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide

N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide

Cat. No.: B13800010
M. Wt: 271.77 g/mol
InChI Key: MLEFZGXIQLKZHS-UHFFFAOYSA-N
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Description

N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is a chemical compound with a unique structure that includes an aminophenyl group, a carbamothioyl group, and a chlorobutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide typically involves the reaction of 4-aminophenyl isothiocyanate with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it has been shown to increase the levels of the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells. The compound achieves this by inhibiting the activity of enzymes that degrade p53, leading to its accumulation and activation of downstream apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobutanamide group allows for unique substitution reactions, and the carbamothioyl group contributes to its potential as an enzyme inhibitor .

Properties

Molecular Formula

C11H14ClN3OS

Molecular Weight

271.77 g/mol

IUPAC Name

N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide

InChI

InChI=1S/C11H14ClN3OS/c12-7-1-2-10(16)15-11(17)14-9-5-3-8(13)4-6-9/h3-6H,1-2,7,13H2,(H2,14,15,16,17)

InChI Key

MLEFZGXIQLKZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=S)NC(=O)CCCCl

Origin of Product

United States

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